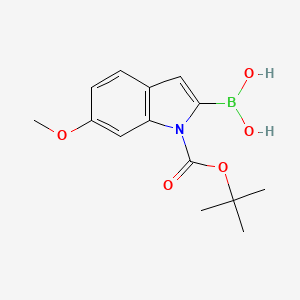
Acide 1-Boc-6-méthoxyindole-2-boronique
Vue d'ensemble
Description
(1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C14H18BNO5 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
The exact mass of the compound (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L'acide 1-Boc-6-méthoxyindole-2-boronique est un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, une étape indispensable à la synthèse de molécules organiques complexes.
Chimie médicinale
En chimie médicinale, ce composé est utilisé comme élément constitutif pour la découverte de médicaments. Sa partie acide boronique est réactive envers divers substrats organiques, ce qui en fait un intermédiaire polyvalent dans la synthèse de médicaments potentiels .
Science des matériaux
Le composé trouve des applications en science des matériaux, en particulier dans le développement de matériaux électroniques organiques. Son noyau indole peut faire partie de systèmes conjugués qui présentent des propriétés semi-conductrices .
Chimie analytique
En chimie analytique, l'this compound peut être utilisé comme étalon ou composé de référence en analyse chromatographique pour identifier ou quantifier des substances apparentées .
Chimie agricole
Bien que des applications spécifiques en chimie agricole ne soient pas directement citées, les acides boroniques sont connus pour jouer un rôle dans le développement d'agents de protection des plantes et de régulateurs de croissance .
Recherche en biochimie
Ce composé est important en recherche en biochimie pour étudier les interactions protéiques. Les acides boroniques peuvent se lier de manière réversible aux enzymes et aux protéines, ce qui est utile dans les études d'inhibition enzymatique .
Science de l'environnement
En science de l'environnement, les dérivés d'acide boronique sont étudiés pour leur utilisation potentielle dans la surveillance environnementale et la remédiation en raison de leur capacité à interagir avec diverses substances organiques et inorganiques .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery.
Mode of Action
The mode of action of 1-Boc-6-methoxyindole-2-boronic acid is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a partner to an organohalide, allowing the formation of a new carbon-carbon bond. This reaction is facilitated by a palladium catalyst.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 1-Boc-6-methoxyindole-2-boronic acid . This reaction is used in the synthesis of various organic compounds, including pharmaceuticals and polymers. The downstream effects of this pathway depend on the specific compounds being synthesized.
Result of Action
The result of the action of 1-Boc-6-methoxyindole-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Action Environment
The action of 1-Boc-6-methoxyindole-2-boronic acid, like other boronic acids, can be influenced by environmental factors such as pH and temperature. For instance, boronic acids can form boronate esters in alkaline conditions, which can affect their reactivity. Additionally, the stability of this compound may be affected by exposure to moisture or heat .
Propriétés
IUPAC Name |
[6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-8-10(20-4)6-5-9(11)7-12(16)15(18)19/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIJYIUOXDCYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624589 | |
| Record name | [1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-65-9 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-6-methoxy-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-6-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
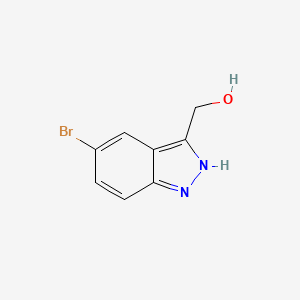
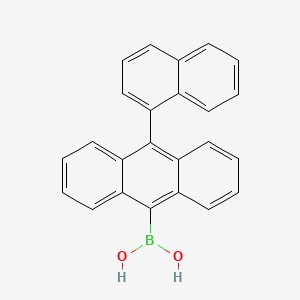
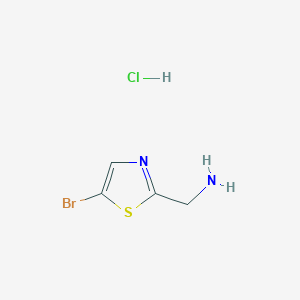
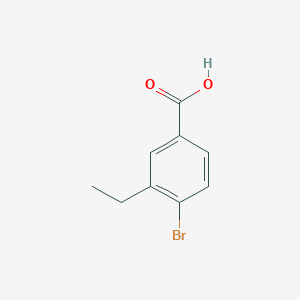
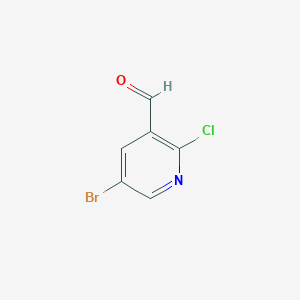
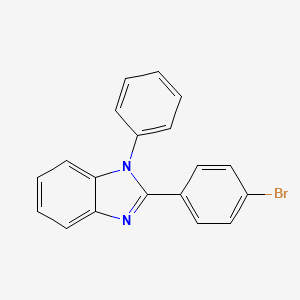
![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
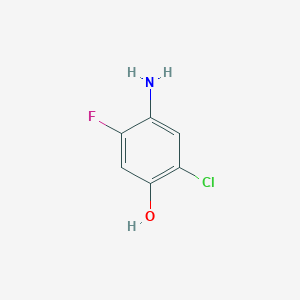
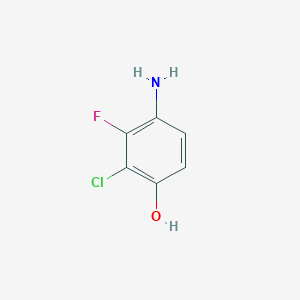
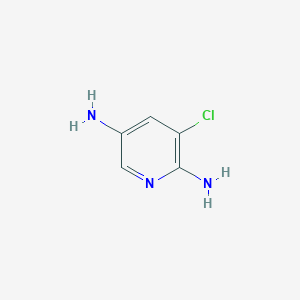
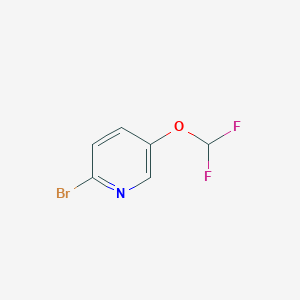
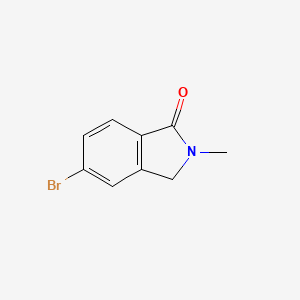
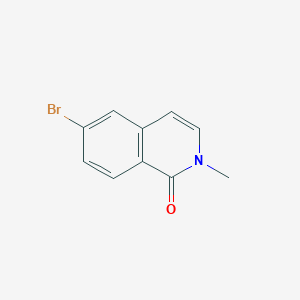
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)
